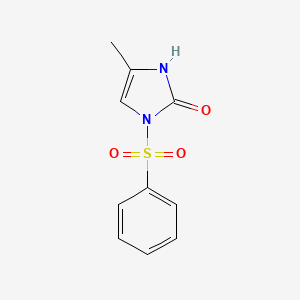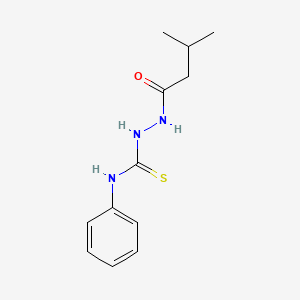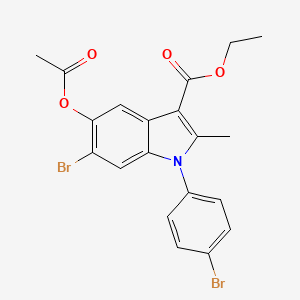![molecular formula C10H9N3 B10875868 2-[(E)-phenyldiazenyl]-1H-pyrrole](/img/structure/B10875868.png)
2-[(E)-phenyldiazenyl]-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenyl-1-diazenyl)-1H-pyrrole is an organic compound characterized by the presence of a diazenyl group (-N=N-) attached to a phenyl ring, which is further connected to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenyl-1-diazenyl)-1H-pyrrole typically involves the diazotization of aniline followed by a coupling reaction with pyrrole. The process can be summarized as follows:
Diazotization of Aniline: Aniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form benzenediazonium chloride.
Coupling Reaction: The benzenediazonium chloride is then reacted with pyrrole under basic conditions to yield 2-(2-Phenyl-1-diazenyl)-1H-pyrrole.
Industrial Production Methods: While the laboratory synthesis of 2-(2-Phenyl-1-diazenyl)-1H-pyrrole is well-documented, its industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: 2-(2-Phenyl-1-diazenyl)-1H-pyrrole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The diazenyl group can be reduced to form the corresponding hydrazine derivative.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-(2-Phenyl-1-diazenyl)-1H-pyrrole has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other functional materials due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which 2-(2-Phenyl-1-diazenyl)-1H-pyrrole exerts its effects is largely dependent on its interaction with molecular targets. The diazenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
2-(2-Phenyl-1-diazenyl)benzene: Similar in structure but lacks the pyrrole ring.
2-(2-Phenyl-1-diazenyl)thiophene: Contains a thiophene ring instead of a pyrrole ring.
2-(2-Phenyl-1-diazenyl)furan: Contains a furan ring instead of a pyrrole ring.
Uniqueness: 2-(2-Phenyl-1-diazenyl)-1H-pyrrole is unique due to the presence of both the diazenyl group and the pyrrole ring, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H9N3 |
|---|---|
Peso molecular |
171.20 g/mol |
Nombre IUPAC |
phenyl(1H-pyrrol-2-yl)diazene |
InChI |
InChI=1S/C10H9N3/c1-2-5-9(6-3-1)12-13-10-7-4-8-11-10/h1-8,11H |
Clave InChI |
AVOVOVHRXURMSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10875788.png)
![1-[7-Tert-butyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]urea](/img/structure/B10875792.png)
![7,8-Dimethoxy-2-methyl-3-thioxo-2,3,5,10-tetrahydroimidazo[1,5-b]isoquinolin-1-yl acetate](/img/structure/B10875800.png)


![2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(5-isobutyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10875819.png)
![7-(4-chlorobenzyl)-8-[(4-fluorobenzyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875836.png)
![N-[(4E)-6-(1,3-benzodioxol-5-yl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene]-4-methoxyaniline](/img/structure/B10875841.png)
![3-(4-ethoxyphenyl)-7-(furan-2-ylmethyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10875842.png)


![2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]propan-2-yl}benzamide (non-preferred name)](/img/structure/B10875869.png)
![2-{[3-(2-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10875877.png)

